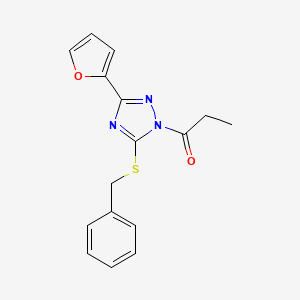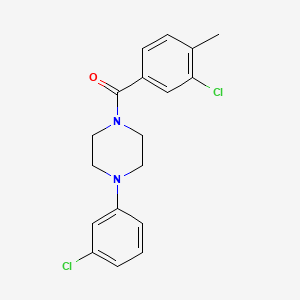
4-(4-fluorophenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide, commonly known as piperazine, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperazines, which are organic compounds that contain a piperazine ring. Piperazine has been studied extensively due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Mécanisme D'action
Piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of motor function, reward, and motivation. Piperazine has also been shown to act as an antagonist at serotonin 5-HT2C receptors, which are involved in the regulation of appetite, mood, and anxiety. Additionally, piperazine has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
Piperazine has been shown to induce various biochemical and physiological effects in the body. It has been shown to increase dopamine release in the brain, leading to increased motor activity and reward-seeking behavior. Piperazine has also been shown to decrease serotonin release in the brain, leading to decreased appetite and increased anxiety. Additionally, piperazine has been shown to modulate glutamate release in the brain, leading to changes in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine has several advantages and limitations for lab experiments. One advantage is its ability to modulate the activity of various neurotransmitter receptors, making it a useful pharmacological tool for studying the function of these receptors in the brain. Additionally, piperazine is relatively cheap and easy to synthesize, making it accessible to researchers. However, one limitation is that piperazine has a relatively low affinity for many of its target receptors, making it less potent than other pharmacological tools. Additionally, piperazine has been shown to have off-target effects on other receptors in the brain, which can complicate data interpretation.
Orientations Futures
There are several future directions for piperazine research. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. Another direction is to further investigate its pharmacological effects on neurotransmitter receptors in the brain, particularly its effects on glutamate receptors. Additionally, future research could focus on developing more potent and selective piperazine analogs for use as pharmacological tools in neuroscience research.
Méthodes De Synthèse
Piperazine can be synthesized using various methods, including the reaction of 1,4-difluorobenzene with 4-methylphenylpiperazine in the presence of a thiol reagent. This method yields piperazine as a white crystalline solid with a melting point of 144-146°C. Another method involves the reaction of 1,4-difluorobenzene with 4-methylphenylpiperazine in the presence of a strong base, such as sodium hydride. This method yields piperazine as a yellowish solid with a melting point of 140-142°C.
Applications De Recherche Scientifique
Piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. Piperazine has also been studied for its potential use as a pharmacological tool in neuroscience research. It has been shown to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3S/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPFYXXGMVHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)



![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)
![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)

![N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820771.png)

![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)